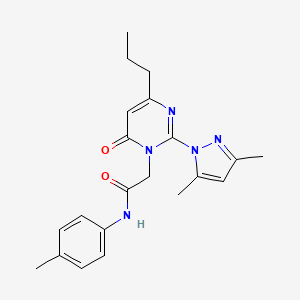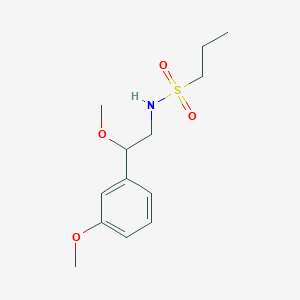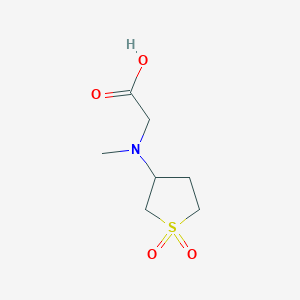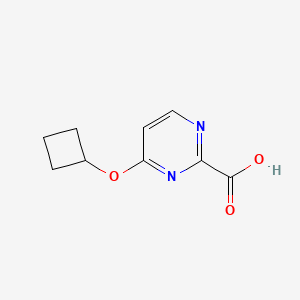
1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, commonly known as DMPPU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. DMPPU is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.
Wirkmechanismus
DMPPU acts as a selective antagonist of the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, which is a ligand-gated ion channel that plays a crucial role in various physiological processes. By binding to the α7 this compound, DMPPU blocks the action of acetylcholine, which is a neurotransmitter that activates the receptor. This results in the inhibition of the downstream signaling pathways, leading to the suppression of various physiological processes.
Biochemical and Physiological Effects:
DMPPU has been shown to have a significant impact on various physiological processes. Studies have shown that DMPPU can improve cognitive function, reduce inflammation, and protect against neurotoxicity. DMPPU has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using DMPPU in lab experiments is its high selectivity for the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. This makes it an ideal tool for studying the function of this receptor in various physiological processes. However, one of the limitations of using DMPPU is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the research and development of DMPPU. One potential direction is to explore its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is to investigate its anti-inflammatory effects and its potential applications in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of DMPPU and its impact on various physiological processes.
Synthesemethoden
The synthesis of DMPPU involves the reaction of 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea with appropriate reagents in the presence of a catalyst. The synthesis of DMPPU is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
DMPPU has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. DMPPU has been shown to have a high affinity for the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, making it a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-7-6-14(11-17(16)26-2)12-21-19(24)22-15-8-10-23(13-15)18-5-3-4-9-20-18/h3-7,9,11,15H,8,10,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGKGFXBPFHLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCN(C2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)
![5,6-Difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B2951880.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2951881.png)